molecular formula C28H42O12S2 B1587527 Heptaethylene glycol di(p-toluenesulfonate) CAS No. 69502-27-8

Heptaethylene glycol di(p-toluenesulfonate)

Cat. No.: B1587527
CAS No.: 69502-27-8
M. Wt: 634.8 g/mol
InChI Key: UQNONDOAUSICGF-UHFFFAOYSA-N
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Preparation Methods

Heptaethylene glycol di(p-toluenesulfonate) can be synthesized through the reaction of heptaethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Heptaethylene glycol di(p-toluenesulfonate) undergoes several types of chemical reactions, including:

Scientific Research Applications

Heptaethylene glycol di(p-toluenesulfonate) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of heptaethylene glycol di(p-toluenesulfonate) involves its ability to act as a bifunctional reagent, facilitating the formation of covalent bonds between different molecules. This property makes it useful in the synthesis of complex chemical structures and in the modification of biomolecules .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNONDOAUSICGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406639
Record name ST50759435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69502-27-8
Record name ST50759435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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